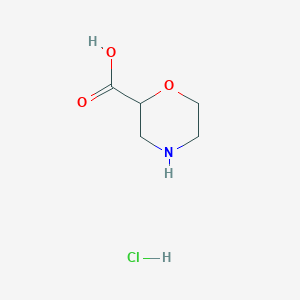
Morpholine-2-carboxylic acid hydrochloride
Cat. No. B1461818
Key on ui cas rn:
878010-24-3
M. Wt: 167.59 g/mol
InChI Key: XLKJUXXMBJDEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07615642B2
Procedure details


(R,S)-Boc-2-carboxymorpholine (3 g, 13 mmol) was added to 4 N HCl in dioxane (15 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight. Removal of solvent produced 2.2 g (100%) of the desired product as an HCl salt. 1H NMR (400 MHz, METHANOL-D4) δ 2.79-2.86 (m, 1 H), 2.87-2.94 (m, 2 H), 3.21 (dd, J=12.50, 3.52 Hz, 1 H), 3.51 (m, 1 H), 3.79 (m, 1 H), 4.07 (dd, J=9.77, 3.12 Hz, 1 H).



Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
CC(OC([N:8]1[CH2:13][CH:12]([C:14]([OH:16])=[O:15])[O:11][CH2:10][CH2:9]1)=O)(C)C.[ClH:17]>O1CCOCC1>[ClH:17].[NH:8]1[CH2:9][CH2:10][O:11][CH:12]([C:14]([OH:16])=[O:15])[CH2:13]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1CC(OCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
